molecular formula C17H18ClFN4O2 B2473767 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide CAS No. 1448124-69-3

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide

Cat. No.: B2473767
CAS No.: 1448124-69-3
M. Wt: 364.81
InChI Key: LICLJSVPCDPQHE-UHFFFAOYSA-N
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Description

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.

    Chlorination and fluorination:

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups or the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

    Substitution: The chlorine and fluorine atoms make the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-6-fluorobenzamide
  • 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-benzamide

Uniqueness

The presence of both chlorine and fluorine atoms, along with the morpholine and pyrimidine rings, might confer unique chemical and biological properties to 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICLJSVPCDPQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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